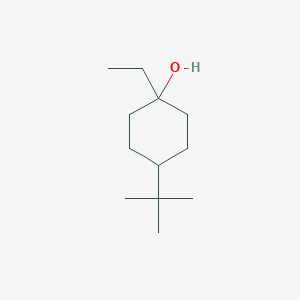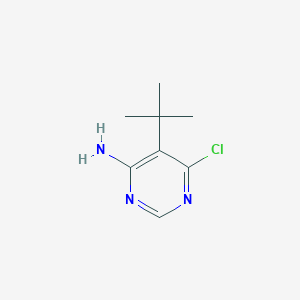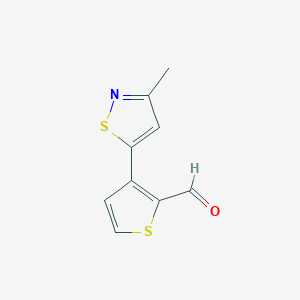
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring The thiazole ring contains nitrogen and sulfur atoms, while the thiophene ring contains sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thioamides, while the thiophene ring can be formed via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde in biological systems involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, the compound may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
- 3-(4-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde
- 3-(3-Methyl-1,2-thiazol-5-yl)furan-2-carbaldehyde
Uniqueness
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the methyl group on the thiazole ring and the aldehyde group on the thiophene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H7NOS2 |
|---|---|
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
3-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS2/c1-6-4-8(13-10-6)7-2-3-12-9(7)5-11/h2-5H,1H3 |
Clé InChI |
QUNTUOVPVFGRAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1)C2=C(SC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


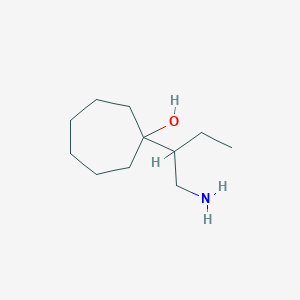
![5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)

![4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine](/img/structure/B13182304.png)
![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)

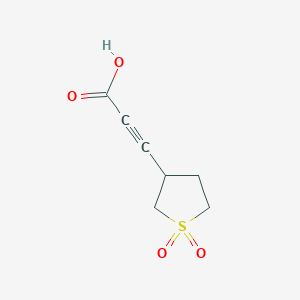
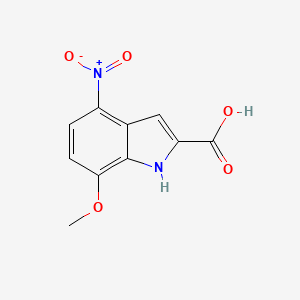
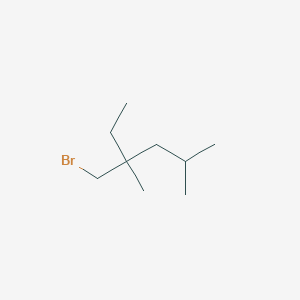

![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline](/img/structure/B13182370.png)
